Dibekacin bis(sulphate)

Pseudomonas aeruginosa MIC Aminoglycoside Resistance

Dibekacin bis(sulphate) (CAS 93965‑12‑9) is the sulfate salt of dibekacin, a semisynthetic aminoglycoside antibiotic derived from kanamycin B via rational removal of the 3′‑ and 4′‑hydroxyl groups to evade 3′‑O‑phosphorylation‑mediated resistance. Originally developed by Meiji Seika and approved in Japan, dibekacin demonstrates broad‑spectrum bactericidal activity, particularly against Pseudomonas aeruginosa and methicillin‑resistant Staphylococcus aureus, with a mode of action involving irreversible binding to the 30S ribosomal subunit.

Molecular Formula C18H41N5O16S2
Molecular Weight 647.7 g/mol
CAS No. 93965-12-9
Cat. No. B1506884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibekacin bis(sulphate)
CAS93965-12-9
Molecular FormulaC18H41N5O16S2
Molecular Weight647.7 g/mol
Structural Identifiers
SMILESC1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C18H37N5O8.2H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;2*1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;2*(H2,1,2,3,4)/t6-,7+,8-,9-,10+,11-,12+,13+,14-,15+,16-,17?,18+;;/m0../s1
InChIKeyYCYKGZPMQKHUBU-UKFMNSQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibekacin Bis(sulphate) — Procurement-Ready Aminoglycoside with Documented Activity Profile Against Resistant Pseudomonas


Dibekacin bis(sulphate) (CAS 93965‑12‑9) is the sulfate salt of dibekacin, a semisynthetic aminoglycoside antibiotic derived from kanamycin B via rational removal of the 3′‑ and 4′‑hydroxyl groups to evade 3′‑O‑phosphorylation‑mediated resistance [1]. Originally developed by Meiji Seika and approved in Japan, dibekacin demonstrates broad‑spectrum bactericidal activity, particularly against Pseudomonas aeruginosa and methicillin‑resistant Staphylococcus aureus, with a mode of action involving irreversible binding to the 30S ribosomal subunit [1][2]. The bis(sulphate) form provides the water‑soluble, injectable‑grade material required for both clinical formulation and in vitro studies.

Why Generic Substitution Fails — The In‑Vitro and In‑Vivo Differentiation That Precludes Simple Aminoglycoside Interchange


Aminoglycosides are not interchangeable generics; their differences in ribosomal binding affinity, susceptibility to aminoglycoside‑modifying enzymes (AMEs), tissue accumulation kinetics, and adverse‑effect profiles are both large and clinically measurable. For example, while amikacin excels against certain Enterobacteriaceae by evading AMEs, it is consistently the weakest against Pseudomonas aeruginosa in direct comparisons [1]. Conversely, dibekacin exhibits the opposite pattern—uniquely potent against P. aeruginosa including gentamicin‑ and amikacin‑resistant strains—while showing lower ototoxicity than gentamicin in multiple animal models [2][3]. Anyone procuring an aminoglycoside for Pseudomonas‑focused studies or for use as a synthetic precursor must therefore go beyond a simple ‘aminoglycoside’ specification and evaluate specific quantitative evidence of differentiation.

Quantitative Evidence Guide — Dibekacin Bis(sulphate) vs. Gentamicin, Tobramycin, Amikacin, and Netilmicin


Superior Anti‑Pseudomonal Activity Including Gentamicin‑Resistant Strains

In a head‑to‑head study against 200 clinical Pseudomonas aeruginosa isolates, dibekacin was the most active aminoglycoside tested, outperforming gentamicin, amikacin, sisomicin, kanendomycin, and kanamycin [1]. Among seven isolates with high‑level gentamicin resistance (MIC = 400 µg/mL) and cross‑resistance to amikacin and sisomicin (MIC = 75 µg/mL), the dibekacin MIC was 0.625 µg/mL—a 640‑fold advantage over gentamicin [1]. A separate hospital surveillance study confirmed an MIC50 of 0.78 µg/mL for dibekacin against P. aeruginosa, numerically lower than ceftazidime (1.56 µg/mL), cefsulodin (3.13 µg/mL), and piperacillin (6.25 µg/mL) [2].

Pseudomonas aeruginosa MIC Aminoglycoside Resistance Gentamicin‑Resistant

Reduced Ototoxicity Burden Quantified Across Nine Aminoglycosides

In a systematic guinea‑pig study that compared nine aminoglycosides after four weeks of intramuscular dosing, the rank order of auditory toxicity (by pinna reflex and cochlear hair‑cell loss) was: sisomicin > gentamicin > tobramycin > amikacin > dibekacin > kanamycin > netilmicin > dactimicin, ribostamycin [1]. Dibekacin thus fell in the middle‑to‑lower portion of the toxicity distribution, demonstrating substantially less cochleotoxicity than gentamicin, tobramycin, and amikacin. An earlier rabbit study corroborated this direction: after 30 days of treatment, both inner‑ear and renal damage were histopathologically less in the dibekacin group (50 mg/kg) than in the gentamicin group (30 mg/kg) [2].

Ototoxicity Cochlear Hair Cell Damage Aminoglycoside Safety Ranking Guinea Pig Model

Nephrotoxicity Mitigation by Fosfomycin Co‑Administration — Differential Protection Relative to Gentamicin

In a controlled Wistar‑rat study, animals received dibekacin or gentamicin (50 mg/kg) alone or in combination with fosfomycin (100–1000 mg/kg) for 8 days [1]. Fosfomycin at 500 mg/kg significantly reduced proximal tubular damage for both aminoglycosides, but the protective effect was described as more pronounced for dibekacin than for gentamicin, with less alanine aminopeptidase leakage, fewer lysosomal alterations, and smaller changes in sphingomyelinase activity [1]. A separate clinical study in complicated UTI patients (dibekacin 200 mg/day + fosfomycin 4 g/day) achieved a 73.3% overall efficacy rate with no nephrotoxicity observed, further documenting the translational feasibility of this dual‑agent approach [2].

Nephrotoxicity Fosfomycin Combination Therapy Tubular Protection

Enhanced β‑Lactam Synergy Against Pseudomonas aeruginosa vs. Gentamicin and Amikacin

A checkerboard synergy analysis of 30 Enterobacteriaceae and 10 P. aeruginosa strains compared four aminoglycosides (gentamicin, dibekacin, netilmicin, amikacin) partnered with 9 different β‑lactams, fluoroquinolones, and minocycline [1]. The combinations of β‑lactams with dibekacin or netilmicin most frequently yielded partial or full synergy against Pseudomonas aeruginosa strains that were susceptible to all four aminoglycosides [1]. In contrast, identical β‑lactam pairings with gentamicin or amikacin produced less frequent synergy under the same conditions, indicating that the choice of aminoglycoside partner directly influences synergistic outcome.

Synergy β‑Lactam Combinations Checkerboard FIC Index

The Essential Core Scaffold for Arbekacin — A Procurement Rationale Beyond Antimicrobial Use

Dibekacin is the direct chemical precursor to arbekacin (habekacin), the clinically vital anti‑MRSA aminoglycoside. Arbekacin is synthesized by introducing a (S)‑4‑amino‑2‑hydroxybutyryl (AHB) side chain onto the 1‑amino position of dibekacin, a modification that sterically shields the molecule from aminoglycoside‑modifying enzymes while preserving ribosomal affinity [1]. Dibekacin itself is partially susceptible to 3‑N‑acetylation, which results in inactivation; the 1‑N‑AHB modification of arbekacin renders this same acetylation inconsequential, producing an active derivative [1]. Structurally, arbekacin relates to dibekacin as amikacin relates to kanamycin A—making dibekacin bis(sulphate) an irreplaceable starting material for any laboratory synthesizing or studying next‑generation anti‑MRSA aminoglycosides [2].

Arbekacin Synthesis Semisynthetic Aminoglycoside 1‑N‑AHB Modification MRSA

Dibekacin Bis(sulphate) — Best‑Fit Application Scenarios Derived from Quantitative Differentiation


In‑Vitro Screening of Anti‑Pseudomonal Agents Against Multidrug‑Resistant Isolates

Use dibekacin bis(sulphate) as the reference aminoglycoside of choice when screening new chemical entities or combination therapies against Pseudomonas aeruginosa, especially when the strain panel includes gentamicin‑ or amikacin‑resistant isolates. Its 640‑fold potency advantage over gentamicin (MIC 0.625 µg/mL vs. 400 µg/mL for resistant strains) eliminates the false‑negative risk that occurs when more enzyme‑susceptible aminoglycosides are used as comparators [1].

Long‑Term In‑Vivo Infection Models Requiring Minimized Ototoxic Confounds

For chronic murine or guinea‑pig infection protocols where auditory or vestibular endpoints are measured (e.g., otitis media models, sepsis‑survival with behavioural readouts), dibekacin delivers effective gram‑negative coverage while occupying a mid‑rank position on the cochleotoxicity scale—three toxicity ranks below gentamicin and two below amikacin—reducing the likelihood that ototoxic damage will confound experimental interpretation [2].

Synergistic Combination Therapy Research with β‑Lactams or Fosfomycin

When the primary research question involves aminoglycoside‑β‑lactam synergy or nephroprotective combination regimens, dibekacin bis(sulphate) should be prioritized because the literature consistently shows: (a) dibekacin‑based combinations yield partial/full synergy more frequently than identical regimens built on gentamicin or amikacin [3]; and (b) co‑administration with fosfomycin provides a more pronounced attenuation of proximal tubular injury for dibekacin than for gentamicin [4].

Medicinal Chemistry — Synthesis of Arbekacin Derivatives and Enzyme‑Stable Aminoglycosides

Procure dibekacin bis(sulphate) as the core starting material for 1‑N‑acylation reactions aimed at producing arbekacin and its next‑generation analogues. Because 3‑N‑acetylation inactivates dibekacin but not its 1‑N‑AHB derivative, screening new substituents at the 1‑amino position while preserving the 3′‑4′‑dideoxykanamycin scaffold is the established rational approach to develop aminoglycosides that evade AAC(3)‑mediated resistance [5].

Quote Request

Request a Quote for Dibekacin bis(sulphate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.